N,1-bis(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N,1-bis(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of two 4-ethylphenyl groups, a 4-oxo group, and a carboxamide group attached to a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,1-bis(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,1-bis(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,1-bis(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Uniqueness
N,1-bis(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific dihydropyridazine ring structure and the presence of two 4-ethylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N,1-bis(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-15-5-9-17(10-6-15)22-21(26)20-19(25)13-14-24(23-20)18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3,(H,22,26) |
InChI Key |
WDDZBHANVICSOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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